molecular formula C16H16BrClO3 B4940102 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene

2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B4940102
M. Wt: 371.7 g/mol
InChI Key: IJKDQCWTDBJXNT-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a propoxy group substituted with a methoxyphenoxy moiety. The unique structure of this compound makes it a valuable intermediate in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Etherification: The propoxy group can be introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Reagents such as potassium permanganate, hydrogen peroxide, and sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloro-1-[3-(2-hydroxyphenoxy)propoxy]benzene: Similar structure but with a hydroxy group instead of a methoxy group.

    2-bromo-4-chloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.

    2-bromo-4-chloro-1-[3-(2-methylphenoxy)propoxy]benzene: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene imparts unique electronic and steric properties, influencing its reactivity and interactions in chemical and biological systems. This makes it distinct from its similar compounds and valuable for specific applications.

Properties

IUPAC Name

2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-19-15-5-2-3-6-16(15)21-10-4-9-20-14-8-7-12(18)11-13(14)17/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKDQCWTDBJXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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